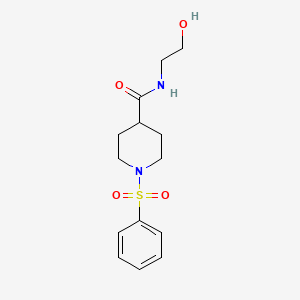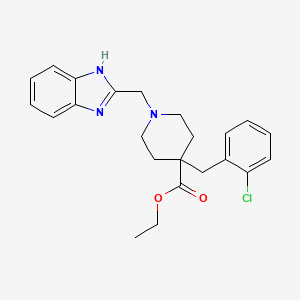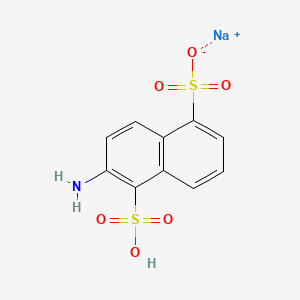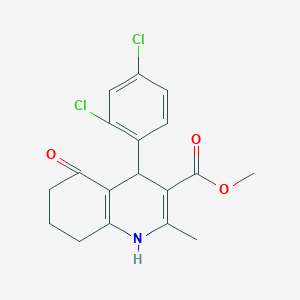
N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as PEP005, is a natural compound extracted from the sap of the Australian milkwood tree. This compound has been found to possess anti-cancer properties and has been extensively studied in the field of oncology.
作用機序
N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide exerts its anti-cancer effects by activating the protein kinase C (PKC) pathway. PKC is a family of enzymes that play a crucial role in regulating cell growth, differentiation, and apoptosis. N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide activates PKC by binding to its regulatory domain, leading to the activation of downstream signaling pathways that induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to induce a range of biochemical and physiological effects in cancer cells. It inhibits the activity of the transcription factor NF-κB, which is involved in the regulation of genes that promote cell survival and proliferation. It also activates the tumor suppressor protein p53, which plays a key role in inducing apoptosis in cancer cells. Additionally, N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been found to induce the production of reactive oxygen species (ROS), which can cause oxidative damage to cancer cells and lead to apoptosis.
実験室実験の利点と制限
N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized, making it readily available for research purposes. It has also been extensively studied and has a well-established mechanism of action. However, N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has some limitations in lab experiments. It is highly reactive and can cause skin irritation and other toxic effects, making it difficult to handle. Additionally, its potency can vary depending on the source and purity of the compound.
将来の方向性
There are several future directions for research on N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide. One potential application is in combination therapy with other anti-cancer drugs, as N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been found to enhance the anti-tumor effects of some chemotherapy drugs. Another area of research is the development of novel formulations of N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide that can improve its efficacy and reduce its toxicity. Additionally, further studies are needed to better understand the mechanisms underlying N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide's anti-cancer effects and to identify biomarkers that can predict patient response to treatment.
Conclusion:
In conclusion, N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is a natural compound with promising anti-cancer properties. Its mechanism of action involves the activation of the PKC pathway, leading to apoptosis in cancer cells. N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential in the treatment of various types of cancer and has several advantages for use in lab experiments. However, further research is needed to fully understand its mechanisms of action and to identify new applications and formulations for this promising compound.
合成法
N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide can be synthesized through a series of chemical reactions starting from the compound 4-piperidone. The synthesis involves the reaction of 4-piperidone with sodium hydride, followed by the addition of 1-chloroethyl phenyl sulfone. The resulting compound is then treated with hydroxylamine hydrochloride to yield N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide.
科学的研究の応用
N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential in the treatment of various types of cancer, including melanoma, basal cell carcinoma, and squamous cell carcinoma. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor size.
特性
IUPAC Name |
1-(benzenesulfonyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c17-11-8-15-14(18)12-6-9-16(10-7-12)21(19,20)13-4-2-1-3-5-13/h1-5,12,17H,6-11H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAPQDXDVCPBJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCO)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5118063.png)
![N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5118078.png)
![2-[{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5118085.png)
![4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5118094.png)

![N-(1-propyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118113.png)
![2-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5118122.png)
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5118126.png)
![methyl 4-[2-(2,4-dichlorophenoxy)ethoxy]benzoate](/img/structure/B5118131.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B5118133.png)

![methyl (2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[2-(methylthio)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5118163.png)
